molecular formula C14H10B2Cl2O5 B6334581 [3-(Carbonochloridoyl)phenyl]({[3-(carbonochloridoyl)phenyl](hydroxy)boranyl}oxy)borinic acid CAS No. 959918-40-2

[3-(Carbonochloridoyl)phenyl]({[3-(carbonochloridoyl)phenyl](hydroxy)boranyl}oxy)borinic acid

Cat. No.: B6334581
CAS No.: 959918-40-2
M. Wt: 350.8 g/mol
InChI Key: VGEVNZBOVSIVAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid derivative. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, alcohols, amines, and substituted aromatic compounds .

Scientific Research Applications

3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry .

Properties

IUPAC Name

(3-carbonochloridoylphenyl)-[(3-carbonochloridoylphenyl)-hydroxyboranyl]oxyborinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10B2Cl2O5/c17-13(19)9-3-1-5-11(7-9)15(21)23-16(22)12-6-2-4-10(8-12)14(18)20/h1-8,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEVNZBOVSIVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)Cl)(O)OB(C2=CC(=CC=C2)C(=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10B2Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190568
Record name Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959918-40-2
Record name Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959918-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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